molecular formula C21H18N2 B8573480 Benzonitrile, 4-[bis(phenylmethyl)amino]- CAS No. 52805-39-7

Benzonitrile, 4-[bis(phenylmethyl)amino]-

Cat. No.: B8573480
CAS No.: 52805-39-7
M. Wt: 298.4 g/mol
InChI Key: AXSLXAFEHHZKRU-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[bis(phenylmethyl)amino]- is an organic compound characterized by the presence of a benzonitrile group substituted with a dibenzylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[bis(phenylmethyl)amino]- typically involves the reaction of 4-chlorobenzonitrile with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for Benzonitrile, 4-[bis(phenylmethyl)amino]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-[bis(phenylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: N-oxides of Benzonitrile, 4-[bis(phenylmethyl)amino]-.

    Reduction: 4-(Dibenzylamino)benzylamine.

    Substitution: Nitro or halogen-substituted derivatives of Benzonitrile, 4-[bis(phenylmethyl)amino]-.

Scientific Research Applications

Benzonitrile, 4-[bis(phenylmethyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.

    4-(Amino)benzonitrile: Utilized in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.

    Dibenzylamino-1-methylcyclohexanol:

Uniqueness: Benzonitrile, 4-[bis(phenylmethyl)amino]- stands out due to its unique combination of a benzonitrile group with a dibenzylamino substituent, which imparts distinct chemical and physical properties

Properties

CAS No.

52805-39-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(dibenzylamino)benzonitrile

InChI

InChI=1S/C21H18N2/c22-15-18-11-13-21(14-12-18)23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-14H,16-17H2

InChI Key

AXSLXAFEHHZKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-aminobenzonitrile (1.0 g, 8.47 mmol, 1 eq), K2CO3 (5.85 g, 42.4 mmol, 5.0 eq) and KI (422 mg, 2.54 mmol, 0.3 eq) in dry DMF (10 mL) was added dropwise BnBr (4.0 mL, 33.9 mmol, 4.0 eq) under Ar(g). The reaction mixture was stirred at rt overnight, and was then partitioned with H2O (30 mL), and subsequently extracted with EtOAc (5×20 mL) and CH2Cl2 (20 mL). The combined organic extracts were dried over MgSO4 and the solvent was removed in vacuo. The residue was further purified by silica gel column chromatography with hexane/EtOAc (9:1-4:1) to furnish the product, 2, as a pale yellow solid (970 mg, 38%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.85 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
970 mg
Type
reactant
Reaction Step Three

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